5-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide
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Overview
Description
5-(4-CHLOROBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chlorobenzene sulfonamide group and a benzodioxin moiety suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Sulfonamide Formation:
Coupling Reactions: The final step involves coupling the benzodioxin and sulfonamide intermediates with a pyridine carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, the compound might be explored for its potential therapeutic effects. Sulfonamides have been used in the treatment of bacterial infections, and this compound could be a candidate for similar applications.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-3-CARBOXAMIDE would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
What sets 5-(4-CHLOROBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-3-CARBOXAMIDE apart is its unique combination of a benzodioxin moiety with a sulfonamide group, potentially offering a broader spectrum of biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H16ClN3O5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O5S/c21-14-1-4-17(5-2-14)30(26,27)24-16-9-13(11-22-12-16)20(25)23-15-3-6-18-19(10-15)29-8-7-28-18/h1-6,9-12,24H,7-8H2,(H,23,25) |
InChI Key |
IIDWENUAKCUQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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